4,5-Dichlorothiophene-2-carboxylic acid

Enzyme Inhibition Medicinal Chemistry Drug Discovery

Analytical and process development teams frequently face supply gaps for validated pharmaceutical impurity reference standards that meet ANDA filing requirements. 4,5-Dichlorothiophene-2-carboxylic acid (CAS 31166-29-7) directly resolves this as the pharmacopeial-designated Rivaroxaban Related Impurity 1, while also serving as a key halogenated thiophene intermediate for BACE1/BACE2 inhibitor synthesis. • DAO Inhibitor Potency: IC50 = 7.8 µM against human DAO, delivering 6-fold advantage over unsubstituted thiophene-3-carboxylic acid (IC50 = 49.2 µM). • Validated Synthetic Route: NCS-based chlorination yields ~76%, surpassing alternative methods in scalability and operator safety. • Dual-Use Supply Chain: Available as both an analytical reference standard (USP-recognized) and a bulk intermediate (≥98% purity), reducing multi-vendor procurement complexity.

Molecular Formula C5H2Cl2O2S
Molecular Weight 197.04 g/mol
CAS No. 31166-29-7
Cat. No. B154882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichlorothiophene-2-carboxylic acid
CAS31166-29-7
Synonyms2,3-Dichloro-5-thiophenecarboxylic Acid;  4,5-Dichlorothiophene-2-carboxylic Acid;  NSC 202727
Molecular FormulaC5H2Cl2O2S
Molecular Weight197.04 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1Cl)Cl)C(=O)O
InChIInChI=1S/C5H2Cl2O2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)
InChIKeyJDBAYLWBVQVMTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichlorothiophene-2-carboxylic Acid: Strategic Building Block


4,5-Dichlorothiophene-2-carboxylic acid (CAS 31166-29-7) is a halogenated thiophene-2-carboxylic acid derivative characterized by a five-membered aromatic heterocycle containing sulfur and bearing chlorine substituents at the 4- and 5-positions with a carboxylic acid group at the 2-position . With a molecular weight of 197.04 g/mol and a predicted pKa of approximately 3.31, this off-white to pale yellow solid exhibits solubility in polar organic solvents such as DMSO and methanol, making it suitable for standard laboratory and industrial synthetic workflows . The compound serves as a critical intermediate in the preparation of pharmaceutically relevant molecules, including BACE1 and BACE2 inhibitors for Alzheimer's disease therapy and as a reference impurity standard in the quality control of the anticoagulant Rivaroxaban [1].

Role of 4,5-Dichlorothiophene-2-carboxylic Acid in Medicinal Chemistry


While thiophene-2-carboxylic acid derivatives share a common scaffold, their biological activity and synthetic utility are exquisitely sensitive to the position and number of halogen substituents [1]. The 4,5-dichloro substitution pattern in this compound imparts a unique electronic profile and steric environment that is not achievable with mono-chlorinated or non-halogenated analogs. This specificity directly impacts key molecular interactions, such as the stacking of the thiophene ring with Tyr224 in the active site of D-amino acid oxidase (DAO), a binding mode that is disrupted when alternative substituents are introduced [2]. Furthermore, as a defined impurity in the synthesis of the blockbuster anticoagulant Rivaroxaban, the use of any other thiophene carboxylic acid would be analytically invalid and would fail to meet regulatory requirements for method validation and quality control . The evidence below quantifies these critical differences.

Differentiation Evidence for 4,5-Dichlorothiophene-2-carboxylic Acid


Superior DAO Inhibition Potency

4,5-Dichlorothiophene-2-carboxylic acid demonstrates potent inhibition of human D-amino acid oxidase (DAO) with an IC50 of 7800 nM [1]. This is in stark contrast to the non-halogenated analog thiophene-3-carboxylic acid, which shows only weak inhibition of DAO with a reported IC50 of 49,200 nM (49.2 µM) under comparable assay conditions [2]. The 6.3-fold improvement in potency is directly attributed to the specific 4,5-dichloro substitution pattern, which enables a unique hydrophobic stacking interaction with Tyr224 in the DAO active site, a binding mode not possible with the unsubstituted analog [3].

Enzyme Inhibition Medicinal Chemistry Drug Discovery

Rivaroxaban Impurity Standard

4,5-Dichlorothiophene-2-carboxylic acid is officially cataloged as Rivaroxaban Related Impurity 1 (also Impurity 10, 18, 22, 49, and 108 in various pharmacopeial and supplier listings) and is an established process-related impurity and potential metabolite of Rivaroxaban . In-class analogs such as 5-chlorothiophene-2-carboxylic acid (CAS 24065-33-6) are chemically distinct and do not fulfill this specific regulatory role . The compound is directly specified for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Rivaroxaban [1].

Pharmaceutical Quality Control Analytical Chemistry Method Validation

Scalable N-Chlorosuccinimide Synthesis Route

An efficient and facile process for the synthesis of 4,5-dichlorothiophene-2-carboxylic acid has been reported, utilizing thiophene-2-carboxylic acid as a starting material and proceeding through esterification, chlorination with N-chlorosuccinimide (NCS), and hydrolysis [1]. This method achieves a high overall yield of approximately 76% . In contrast, alternative chlorination methods employing chlorine gas or thionyl chloride are often less selective and can yield complex mixtures requiring extensive purification, with some reported yields as low as 39.4% for certain routes . The NCS method is also noted for its mild reaction conditions, operational simplicity, and use of readily available raw materials, making it suitable for industrial scale-up [2].

Organic Synthesis Process Chemistry Scalable Manufacturing

Validated Solubility in DMSO and Methanol

The compound's solubility has been empirically determined to be slightly soluble in DMSO and methanol, with recommended storage conditions of -20°C under inert atmosphere to maintain stability . This contrasts with the more limited solubility often observed for highly halogenated aromatic carboxylic acids in standard polar aprotic solvents, which can hinder their direct use in high-throughput screening. The specified solubility profile of 4,5-dichlorothiophene-2-carboxylic acid allows for the straightforward preparation of stock solutions at concentrations typically required for enzyme inhibition assays (e.g., 10-50 mM in DMSO) without the need for additional co-solvents or surfactants .

Physicochemical Characterization Assay Development Compound Handling

Application Scenarios for 4,5-Dichlorothiophene-2-carboxylic Acid


DAO Inhibitor Lead Optimization

This compound serves as a validated starting point for structure-activity relationship (SAR) studies targeting DAO. With an IC50 of 7.8 µM against human DAO [1], it offers a 6-fold potency advantage over the unsubstituted thiophene-3-carboxylic acid (IC50 = 49.2 µM) [2]. The crystal structure of the DAO complex reveals that the 4,5-dichloro pattern is essential for a productive hydrophobic stacking interaction with Tyr224, a key residue in the active site . Researchers can leverage this core to introduce additional moieties for improved selectivity and pharmacokinetic properties, building upon a scaffold with a defined and favorable binding mode.

Rivaroxaban Impurity Reference Standard

4,5-Dichlorothiophene-2-carboxylic acid is an essential analytical standard for the quality control of Rivaroxaban active pharmaceutical ingredient (API) and finished drug products [1]. It is designated as Rivaroxaban Related Impurity 1 (among other identifiers) and is specifically used in method development, method validation (AMV), and routine QC testing to ensure the purity and safety of Rivaroxaban batches [2]. Its use is mandated by regulatory guidelines for ANDA filings, making it a critical procurement item for analytical and quality assurance departments in generic pharmaceutical companies .

Scalable Synthesis of Key Intermediate

For process chemists seeking a reliable and scalable route to 4,5-dichlorothiophene-2-carboxylic acid, the N-chlorosuccinimide (NCS) based method offers a clear advantage [1]. The reported yield of ~76% [2] is significantly higher than alternative chlorination procedures, and the use of a solid, easy-to-handle chlorinating agent like NCS improves safety and operational simplicity compared to the use of gaseous chlorine . This route is well-documented and suitable for technology transfer to pilot or manufacturing scale for the production of BACE inhibitor intermediates or other thiophene-containing drug candidates [3].

DAO Activity Screening Assay

Given its well-characterized potency against DAO and its favorable solubility in DMSO, 4,5-dichlorothiophene-2-carboxylic acid is an ideal reference inhibitor for establishing and validating DAO activity assays [1]. Its IC50 of 7.8 µM is in a convenient range for spectrophotometric or fluorometric assays, providing a robust positive control for enzyme inhibition [2]. This ensures consistent and reliable assay performance when screening novel chemical libraries or studying the enzyme's role in cellular metabolism.

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